Benzoic acid, 2-((1-oxononyl)oxy)-
Description
Benzoic acid, 2-((1-oxononyl)oxy)- (CAS 75239-81-5) is a substituted benzoic acid derivative with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.34 g/mol . Its structure consists of a benzoic acid backbone modified at the 2-position by a nonyl chain terminated with a ketone group (1-oxononyl) via an ether linkage.
Properties
CAS No. |
75239-81-5 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-nonanoyloxybenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-12-15(17)20-14-11-9-8-10-13(14)16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19) |
InChI Key |
WKOGKDMPQVMDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((1-oxononyl)oxy)- can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1-oxononanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between benzoic acid and 1-oxononanol. This reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-((1-oxononyl)oxy)- often involves the catalytic oxidation of toluene to produce benzoic acid, followed by esterification with 1-oxononanol. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((1-oxononyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonic acids.
Scientific Research Applications
Benzoic acid, 2-((1-oxononyl)oxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((1-oxononyl)oxy)- involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 1-oxononanol, which can then exert their effects on biological systems. Benzoic acid is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Molecular Properties
The following table summarizes key structural and molecular differences between benzoic acid, 2-((1-oxononyl)oxy)- and analogous compounds:
Functional Group Reactivity and Stability
- Ether vs. Ester Linkages: Unlike aspirin (ester-linked acetyloxy group), the target compound’s ether-linked nonyl-ketone substituent is less prone to hydrolysis, suggesting greater environmental or metabolic stability .
- Ketone vs. Alkoxy Groups: The 1-oxononyl group introduces a hydrophobic chain with a ketone, which may enhance lipid membrane penetration compared to smaller alkoxy groups (e.g., methoxy, ethoxy) .
- Aromatic vs.
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